1-methyl-5-{[methyl(2,2,2-trifluoroethyl)amino]methyl}-1H-pyrazol-3-amine
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Overview
Description
1-methyl-5-{[methyl(2,2,2-trifluoroethyl)amino]methyl}-1H-pyrazol-3-amine is a synthetic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a trifluoroethyl group, which imparts unique chemical and physical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-5-{[methyl(2,2,2-trifluoroethyl)amino]methyl}-1H-pyrazol-3-amine typically involves the reaction of 1-methyl-1H-pyrazol-3-amine with methyl(2,2,2-trifluoroethyl)amine under specific reaction conditions. The reaction is usually carried out in the presence of a suitable base, such as sodium hydride or potassium carbonate, and an appropriate solvent, such as dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at a controlled temperature, typically ranging from room temperature to reflux, until the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production scale, cost-effectiveness, and environmental considerations. Optimization of reaction parameters, such as temperature, pressure, and reaction time, is crucial to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-methyl-5-{[methyl(2,2,2-trifluoroethyl)amino]methyl}-1H-pyrazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The trifluoroethyl group can be substituted with other functional groups through nucleophilic substitution reactions using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at controlled temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Nucleophiles such as amines, thiols, or halides; reactions are conducted in polar aprotic solvents like DMF or DMSO.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amine or alcohol derivatives. Substitution reactions can lead to the formation of various substituted pyrazole derivatives with different functional groups.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It has shown promise in biological assays for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Research has explored its potential as a therapeutic agent for various diseases, including cancer and inflammatory disorders.
Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-methyl-5-{[methyl(2,2,2-trifluoroethyl)amino]methyl}-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The trifluoroethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The compound may act as an inhibitor or modulator of enzymes or receptors, leading to alterations in cellular signaling pathways and biological responses.
Comparison with Similar Compounds
Similar Compounds
1-methyl-1H-pyrazol-3-amine: Lacks the trifluoroethyl group, resulting in different chemical and biological properties.
1-methyl-5-{[ethyl(2,2,2-trifluoroethyl)amino]methyl}-1H-pyrazol-3-amine: Contains an ethyl group instead of a methyl group, which may affect its reactivity and biological activity.
1-methyl-5-{[methyl(2,2,2-trifluoroethyl)amino]methyl}-1H-pyrazol-4-amine: The position of the amino group is different, leading to variations in its chemical behavior and applications.
Uniqueness
1-methyl-5-{[methyl(2,2,2-trifluoroethyl)amino]methyl}-1H-pyrazol-3-amine is unique due to the presence of the trifluoroethyl group, which imparts distinct chemical properties such as increased lipophilicity and stability. This uniqueness makes it a valuable compound for various scientific research applications and industrial uses.
Properties
IUPAC Name |
1-methyl-5-[[methyl(2,2,2-trifluoroethyl)amino]methyl]pyrazol-3-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13F3N4/c1-14(5-8(9,10)11)4-6-3-7(12)13-15(6)2/h3H,4-5H2,1-2H3,(H2,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXHZJBWTWPRMMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)N)CN(C)CC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13F3N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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